N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N',N'-dimethylethylenediamine 2HCl hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate is a chemical compound with a complex structure that includes a dibenzo thiepin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate typically involves multiple steps. The initial step often includes the formation of the dibenzo thiepin core, followed by the introduction of the ethylenediamine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include optimized reaction conditions and the use of advanced equipment to control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate include:
- 6,11-Dihydrodibenzo(b,e)thiepin-11-one
- N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine
Uniqueness
What sets N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate apart from similar compounds is its specific structure and the presence of the ethylenediamine moiety
Properties
CAS No. |
117125-52-7 |
---|---|
Molecular Formula |
C18H24Cl2N2S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H22N2S.2ClH/c1-20(2)12-11-19-18-15-8-4-3-7-14(15)13-21-17-10-6-5-9-16(17)18;;/h3-10,18-19H,11-13H2,1-2H3;2*1H |
InChI Key |
ZPCMBEHODMDWHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.